Nicarbazine

Catalog No.
S537151
CAS No.
330-95-0
M.F
C19H18N6O6
M. Wt
426.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicarbazine

CAS Number

330-95-0

Product Name

Nicarbazine

IUPAC Name

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one

Molecular Formula

C19H18N6O6

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)

InChI Key

UKHWDRMMMYWSFL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Solubility

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids.
Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them

Synonyms

AI3-60130, HSDB 7466, Nicarbazin, MK 75, Nicarb, Nicarbasin, Nicarbazine, Nicoxin, Nicrazin, Nicrazine, Nirazin

Canonical SMILES

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Description

The exact mass of the compound Nicarbazine is 426.1288 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in water. complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids.slightly soluble in dimethylsulfoxide (dmso) and dimethylformamide (dmf); insoluble in water and ethanol, however it decomposes slowly when mixed with them. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nicarbazine in Poultry Farming

Nicarbazine Residue Analysis

Nicarbazine Detection

Nicarbazine in Feral Pigeon Control

Nicarbazine in High-Performance Liquid Chromatography

Nicarbazine is a coccidiostat, a medication used in poultry to prevent coccidiosis, a parasitic disease caused by Eimeria species []. It is a complex formed by two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP) []. DNC is the active ingredient, but it has poor absorption on its own. By forming a complex with HDP, DNC becomes more readily absorbed by the poultry []. Nicarbazine is significant in scientific research for its role in controlling coccidiosis, a major economic burden in the poultry industry [].


Molecular Structure Analysis

Nicarbazine is a complex with a unique 1:1 molar ratio of DNC and HDP []. DNC has a central urea group linked to two nitro (-NO2) groups on opposite ends of the molecule. HDP is a pyrimidine ring structure with a hydroxyl (-OH) group and two methyl (CH3) groups [, ]. The exact spatial arrangement of the complex is not fully elucidated, but the hydrogen bonding between the -OH group of HDP and the carbonyl (C=O) group of DNC is believed to be crucial for its stability and function [].


Chemical Reactions Analysis

The specific synthesis of nicarbazine is commercially confidential. However, the general process likely involves the condensation reaction of DNC with HDP to form the complex [].

Nicarbazine undergoes decomposition at high temperatures (>265°C) []. The exact breakdown products are not well-documented, but they likely include decomposition products of DNC and HDP.


Physical And Chemical Properties Analysis

  • Melting point: 265-275°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in dimethylsulphoxide (DMSO) and dimethylformamide (DMF); insoluble in water and methanol []
  • Stability: Stable under normal storage conditions []

Nicarbazin's exact mechanism of action against coccidia parasites is not fully understood. It is believed to interfere with the parasite's life cycle by disrupting its mitochondrial function and energy production []. Additionally, nicarbazin may inhibit the development of oocysts, the reproductive stages of the parasite that are responsible for transmission between birds [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Crystals
Light yellow, fine powde

Exact Mass

426.1288

Density

0.5 g/ml

Odor

Characteristic odo

Appearance

Solid powder

Melting Point

decomposes 265-275 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

11P9NUA12U

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/VET:/ Nicarbazin has been used in starter rations for several decades as an aid in the prevention of fecal and intestinal coccidiosis in broiler chickens. It may be used in combination with ionophore coccidiostatics.
/VET:/This coccidiostat /nicarbazin/ is used in broilers.

MeSH Pharmacological Classification

Coccidiostats

Mechanism of Action

Nicarbazin interferes with the formation of the vitelline membrane, separating the egg yolk and egg white. The exact mode of action is unknown, although it is thought nicarbazin interferes with cholesterol metabolism in the formation of the membrane. Eggs from treated birds are described as mottled in appearance, reflecting a porous vitelline membrane. The effect on hatchability is a function of time and dose and the effect is reversible.

Pictograms

Irritant

Irritant

Other CAS

330-95-0

Associated Chemicals

2-Hydroxy-4,6-dimethylpyrimidine;108-79-2
N,N-Bis(4-nitrophenyl) urea;587-90-6

Wikipedia

Nicarbazin

Drug Warnings

/VET:/ It should not be fed to layers, as it can cause discoloration and reduced hatchability of eggs (although the effect is reversible once the nicarbazin is withdrawn). It also may result in reduced heat tolerance in birds exposed to high temperature and humidity;

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1): ACTIVE
The use of OvoControl G is limited to sites in urban areas such as office parks, recreational parks, golf courses, schools, hospitals, restaurants, and commercial and industrial sites. Urban is defined as a municipality and its adjacent areas with a population of 50,000 or more. It may also be used at land airports holding FAA certifications under 14 Code of Federal Regulations 139.101 and having a wildlife hazard management plan under 14 Code of Federal Regulations 139.337.
Equimolar complex of 4,4'-dinitrocarbanilide and 2-hydroxy-4,6-dimethylprimidine

Analytic Laboratory Methods

Method: AOAC 956.11; Procedure: spectrophotometric method; Analyte: nicarbazin; Matrix: feeds; Detection Limit: not provided.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Modify: 2023-08-15

Multiple response optimization of a QuEChERS extraction and HPLC analysis of diclazuril, nicarbazin and lasalocid in chicken liver

Juan Manuel Silva, Federico José Azcárate, Gaston Knobel, Jesica Soledad Sosa, Daiana Belén Carrizo, Carlos Eugenio Boschetti
PMID: 31864181   DOI: 10.1016/j.foodchem.2019.126014

Abstract

A method for the simultaneous determination of three commonly used coccidiostats in chicken liver was developed, comprising a multi-residue QuEChERS (quick, easy, cheap, effective, rugged and safe) extraction step, and a liquid chromatography-ultra violet-fluorescence (HPLC-UV/FL) analysis. The QuEChERS extraction was optimized using an experimental design approach that includes a screening step to obtain the critical variables, an optimization step using multiple response surface analysis and the calculation of a desirability parameter. The optimized method was validated with fortified samples, reaching an average recovery of 91% and an overall precision of 5.5% (mean of three analytes at three levels). Limits of detection calculated on fortified samples were 20 µg kg
for lasalocid, 15 µg kg
for nicarbazin and 120 µg kg
for diclazuril. These values resulted at least one order of magnitude lower than the maximum allowed residue limit (MRL) of the studied coccidiostats for chicken liver.


Nicarbazin has no effect on reducing feral pigeon populations in Barcelona

Juan Carlos Senar, Helena Navalpotro, Jordi Pascual, Tomás Montalvo
PMID: 32652833   DOI: 10.1002/ps.6000

Abstract

Nicarbazin is an anti-coccidial product sometimes used as a contraceptive to reduce the size of feral pigeon populations. However, its effectiveness in reducing pigeon population size in cities has caused some controversy. Here, we evaluate its effectiveness in the city of Barcelona.
In 2017, the Barcelona City Council set 23 feeding stations with nicarbazin and ten with placebo (untreated corn). Censuses were undertaken before and after one year of treatment, within a 200-m radius around each feeder. We also censused 28 circles of 200 m radius distributed randomly 200 m from the feeders and 28 circles > 500 m from the feeders, which acted as controls. Population size across the whole city was also evaluated pre- and post treatment. We found that feral pigeon density did not change after one year of treatment, either in the circles around feeding stations with nicarbazin or in the areas around control stations at 200 and > 500 m from the feeders. Population size in placebo circles rose after a year by 10%. A pigeon census for the whole of Barcelona showed a 10% increase.
Overall, our results indicate that the nicarbazin treatment had no effect on feral pigeon population size, and we advise against its use as a pigeon control method, at least in large cities.


Synergistic effect of a combination of nicarbazin and monensin against coccidiosis in the chicken caused by

M Vereecken, B Dehaeck, A C Berge, M Marien, M Geerinckx, K De Gussem
PMID: 32310002   DOI: 10.1080/03079457.2020.1756226

Abstract

A clinical study was made into the abilities of nicarbazin and monensin and a nicarbazin + monensin combination to control
,
, and
in chickens. When included in the feed, at concentrations of 40 ppm nicarbazin or 40 ppm monensin, these products showed partial efficacy evaluated by daily weight gain (DWG) but no activity judged by daily feed intake (DFI) or feed conversion ratio (FCR). By contrast, the combination of 40 ppm nicarbazin + 40 ppm monensin provided complete control of infection judged by greater DWG and DFI, and lower FCR. Monensin at a concentration of 40 ppm was ineffective in preventing lesions caused by all three species. Nicarbazin at a concentration of 40 ppm was unable to suppress lesions of
and
but was able to suppress lesions caused by
. Nicarbazin 40 ppm + monensin 40 ppm suppressed lesions of all three species.
Nicarbazin or monensin at 40 ppm gave only partial control of
spp. A combination of 40 ppm nicarbazin + 40 ppm monensin controlled DWG, DFI and FCR. Nicarbazin or monensin at 40 ppm did not suppress all
spp. lesions. Nicarbazin 40 ppm + monensin 40 ppm suppressed lesions of all three species.


Hazard assessment of the veterinary pharmaceuticals monensin and nicarbazin using a soil test battery

V Menezes-Oliveira, S Loureiro, M J B Amorim, F Wrona, A M V M Soares
PMID: 30183095   DOI: 10.1002/etc.4265

Abstract

Veterinary pharmaceuticals are widely used as food additives in the poultry industry, and the unknown consequences of releasing these compounds into the environment are of concern. The purpose of the present study was to determine the direct impact of 2 veterinary pharmaceuticals (nicarbazin and monensin), commonly used in the poultry industry, on nontarget invertebrates and plant species. Ecotoxicological tests were used to evaluate the acute and chronic toxicity in earthworms (Eisenia andrei), collembolans (Folsomia candida), and 2 plant species (Brassica rapa and Triticum aestivum). Chemical analytical measurements were in good agreement with the nominal concentrations used, although some variability was seen. The results obtained showed no effects of nicarbazin at the highest nominal tested concentration of 1000 mg a.i./kg soil dry weight on any of the organisms, whereas exposure to monensin caused a concentration-specific response pattern. Species sensitivity to monensin decreased in the following rank order: B. rapa > T. aestivum > E. andrei > F. candida, with measured median effect concentrations (based on soil exposure) ranging between approximately 10 and 120 mg/kg. Our results emphasize the importance of using a test battery when assessing ecotoxicological effects by using different ecophysiological endpoints and species from different trophic levels. Environ Toxicol Chem 2018;37:3145-3153. © 2018 SETAC.


Blood Glucose Concentrations in Nicarbazin-Fed Broiler Chickens

K W Bafundo, M J da Costa, G M Pesti
PMID: 29620456   DOI: 10.1637/11789-122717-ResNote.1

Abstract

Four floor pen studies were carried out to evaluate the effects of nicarbazin (NIC) administration on blood glucose concentrations and the onset of hypoglycemia in broiler chickens. All tests involved continuous NIC feeding at 0, 100, or 125 ppm to 28 days of age. In each study, birds were reared at both standard environmental temperatures and at 3 C below this level. In addition, two studies were conducted in the presence of coccidial infection and two were carried out in noninfected broilers. At 26 days of age in each test, two birds per pen were bled by puncture of the brachial vein, and whole blood glucose concentrations were determined. Results indicated that the administration of NIC to broilers for 26 days had no effect on blood glucose concentrations, although graded levels of NIC tended to increase these values. In addition, no evidence of hypoglycemia was recorded in any of the trials. In a similar fashion, blood glucose was unaffected by environmental temperature and coccidial challenge. These findings support previous work showing that NIC administration does not influence blood glucose levels and indicate that the product is not involved when field diagnoses use reduced blood glucose and hypoglycemia as indicators of production anomalies.


Current research, regulation, risk, analytical methods and monitoring results for nicarbazin in chicken meat: A perspective review

Danniele Miranda Bacila, Vivian Feddern, Luciana Igarashi Mafra, Gerson Neudí Scheuermann, Luciano Molognoni, Heitor Daguer
PMID: 28784488   DOI: 10.1016/j.foodres.2017.07.011

Abstract

This review presents up-to-date information about current research on nicarbazin, one of the most used anticoccidials in poultry production. The focus is to elucidate regulation concerning nicarbazin, limits for its residues in food, how maximum residue limits in different countries are calculated regarding edible chicken tissues and the possible implications in human health. Analytical methods to extract and quantify this residue, expressed as dinitrocarbanilide (DNC) are presented and discussed, including qualitative screening and quantitative/confirmatory analytical methods. Monitoring results and occurrence of DNC residues in chicken meat are discussed. Additionally, the causes of eventual chicken meat contamination and possible solutions to reduce or eliminate DNC residue in tissues are also presented. The paper concludes with perspectives, the current state of DNC residue analysis and suggestions for future research, especially considering the gap in the study of residue recycling effect due to continuous chicken litter use.


Determination of the residue levels of nicarbazin and combination nicarbazin-narasin in broiler chickens after oral administration

Arina Lopes de Lima, Fabiano Barreto, Renata Batista Rau, Guilherme Resende da Silva, Leonardo José Camargos Lara, Tadeu Chaves de Figueiredo, Débora Cristina Sampaio de Assis, Silvana de Vasconcelos Cançado
PMID: 28750013   DOI: 10.1371/journal.pone.0181755

Abstract

The depletion times of the anticoccidial nicarbazin administered individually and of nicarbazin and narasin administered in combination were evaluated by determining the presence and levels of 4,4'-dinitrocarbanilide (DNC), the marker residue for nicarbazin, and narasin residues in the muscle tissues of broiler chickens subjected to a pharmacological treatment. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used. The results showed the presence of all anticoccidial residues; however, the DNC levels were higher when the nicarbazin was administered individually than when it was used in association with narasin throughout the experimental period. After six days of withdrawal, the DNC level following nicarbazin administration alone was lower than the maximum residue level (MRL) of 200 μg kg-1. However, when the nicarbazin was co-administered with narasin, the concentrations of DNC were lower than the MRL after four days of withdrawal. These results may be justified because the dosage of nicarbazin, when administrated individually, is greater than when it is used in combination with narasin. The levels of narasin were lower than the MRL of 15 μg kg-1 throughout the evaluation period. It was concluded that nicarbazin is rapidly metabolized from the broiler muscles up to six days of withdrawal since the DNC levels were lower than the maximum residue level (MRL) and the concentrations of narasin were lower than the MRL throughout the evaluation period.


Downregulation of ALAS1 by nicarbazin treatment underlies the reduced synthesis of protoporphyrin IX in shell gland of laying hens

Sami Samiullah, Juliet Roberts, Shu-Biao Wu
PMID: 28740143   DOI: 10.1038/s41598-017-06527-y

Abstract

Shell colour is an important trait for eggs and an understanding of pigment deposition will assist potential management of egg shell colour loss. We demonstrated that nicarbazin feeding down-regulated ALAS1 and reduced protoporphyrin IX (PP IX) in both shell gland and eggshell, indicating the role of nicarbazin in inhibiting the synthesis of PP IX. Additionally, the expression levels of the genes did not show sequential upregulation in the same order of diurnal time-points (TP) during egg formation. The gene SLC25A38, responsible for transporting glycine from cytoplasm to mitochondria, and the gene ALAS1, encoding rate-limiting enzyme (delta-aminolevulinic acid synthase 1), had higher expression at 15 hr, as compared with 2, 5 and 23.5 hrs postoviposition. Interestingly, ABCB6, a gene encoding an enzyme responsible for transporting coproporphyrinogen III, showed higher expression level at 2 and 5 hrs. However, the expression of CPOX that converts coproporphyrinogen III to protoporphyrinogen III, and ABCG2 that transports PP IX out from mitochondria did not alter. Nevertheless, mitochondrial count per cell did not show consistent change in response to time-points postoviposition and nicarbazin feeding. The information obtained in the study sheds light on how nicarbazin disrupts the synthesis of PP IX.


Explore Compound Types